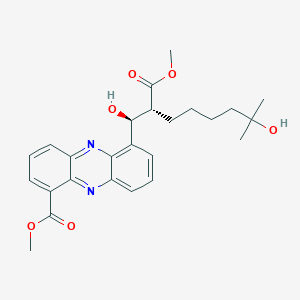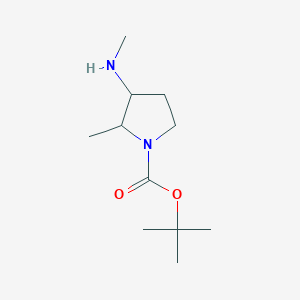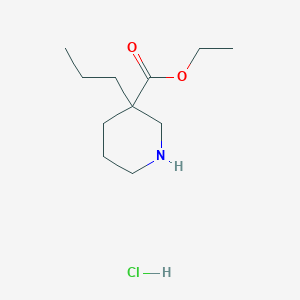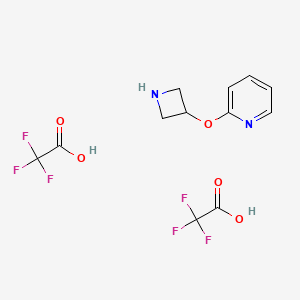![molecular formula C27H32N2O3 B1487423 2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide CAS No. 2206265-18-9](/img/structure/B1487423.png)
2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide
概要
説明
2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide is a complex organic compound that features a benzamide core with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the benzyl(butyl)amino group and the hydroxypropoxy group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production.
化学反応の分析
Types of Reactions
2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
N-phenylbenzamide: A simpler analog with similar core structure but lacking the additional substituents.
Benzylamine derivatives: Compounds with similar benzylamine groups but different functional groups attached to the benzamide core.
Hydroxypropoxy derivatives: Compounds featuring the hydroxypropoxy group but with different amine or benzamide substituents
Uniqueness
2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs and other derivatives.
特性
IUPAC Name |
2-[3-[benzyl(butyl)amino]-2-hydroxypropoxy]-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-2-3-18-29(19-22-12-6-4-7-13-22)20-24(30)21-32-26-17-11-10-16-25(26)27(31)28-23-14-8-5-9-15-23/h4-17,24,30H,2-3,18-21H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZDJWDOTXGGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2C(=O)NC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)

![2-[1-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol hydrochloride](/img/structure/B1487348.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)



![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)


